(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid
Description
“(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid” is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group (C₁₅H₁₁O₃) serves as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS) . The compound’s structure includes a propan-2-yloxy (isopropoxy) substituent on the β-carbon of the propanoic acid backbone.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propan-2-yloxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-13(2)26-12-19(20(23)24)22-21(25)27-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMLYNGIRFCASH-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Etherification: The hydroxyl group is converted to an isopropyl ether using isopropyl bromide and a base like potassium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Substitution: The isopropyl ether group can be substituted with other groups using nucleophilic substitution reactions.
Coupling: The compound can be coupled with other amino acids or peptides using peptide coupling reagents.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Coupling: DCC and HOBt in anhydrous conditions.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Peptides: Coupling reactions yield peptides or peptide derivatives.
Scientific Research Applications
Applications in Scientific Research
The compound's structure allows it to serve as a precursor for various pharmaceutical agents. Its derivatives have shown promise in developing drugs targeting specific biological pathways, including those involved in cancer and metabolic disorders.
| Drug Type | Target Disease | Mechanism of Action |
|---|---|---|
| Anticancer agents | Various cancers | Inhibition of tumor growth |
| Metabolic modulators | Diabetes | Regulation of glucose metabolism |
Bioconjugation Techniques
The ability to modify the compound allows it to be used in bioconjugation strategies, linking drugs or imaging agents to biomolecules. This application is crucial for enhancing the specificity and efficacy of therapeutic agents.
| Bioconjugation Method | Application |
|---|---|
| Click chemistry | Targeted drug delivery |
| Biotinylation | Protein labeling for detection |
Materials Science
In materials science, FMoc-protected amino acids are utilized to synthesize functionalized polymers and nanomaterials. These materials exhibit unique properties suitable for applications in sensors, drug delivery systems, and tissue engineering.
| Material Type | Properties | Applications |
|---|---|---|
| Functionalized polymers | Biocompatibility, tunable properties | Drug delivery systems |
| Nanomaterials | Enhanced mechanical strength | Tissue engineering scaffolds |
Case Study 1: Peptide Therapeutics
A study demonstrated the successful synthesis of a peptide therapeutic using FMoc-protected amino acids. The resulting peptide exhibited high affinity for its target receptor, showcasing the utility of this compound in drug development.
Case Study 2: Bioconjugate Design
Research involving the conjugation of FMoc-amino acids with fluorescent dyes highlighted their effectiveness in cellular imaging applications. This approach improved the visualization of cellular processes in live-cell imaging studies.
Mechanism of Action
The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, allowing further reactions or modifications.
Comparison with Similar Compounds
Table 1: Key Properties of Similar Fmoc-Protected Amino Acids
Key Findings from Research
Antiviral Activity : Analogs with cyclohexylmethyl and phenyl substituents (e.g., compounds 883594–883600) demonstrated moderate HIV-1 entry inhibition, suggesting that bulky β-substituents may hinder viral fusion .
Lipophilicity and Solubility :
- The adamantyl-substituted compound (STA-AA11958) exhibits increased logP values compared to the target compound, likely improving membrane permeability but reducing aqueous solubility .
- The carbohydrate derivative () has a polar surface area of 199 Ų, making it suitable for hydrophilic interactions in glycopeptide synthesis .
Stability and Reactivity :
Biological Activity
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid, often referred to as Fmoc-protected amino acid, is a synthetic compound used primarily in peptide synthesis. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in the synthesis and modification of peptides. This article explores the biological activity, mechanisms of action, and applications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Features:
- Fmoc Group: Provides protection for the amino group during peptide synthesis.
- Propan-2-yloxy Group: Enhances solubility and reactivity.
The biological activity of this compound is largely linked to its role as a building block in peptide synthesis. The mechanism involves:
- Peptide Bond Formation: The Fmoc group allows selective reactions at the amino site, facilitating the formation of peptide bonds with other amino acids.
- Target Interaction: Peptides synthesized with this compound can interact with various biological targets, including enzymes and receptors, influencing biological pathways.
Pharmacological Implications
Compounds similar to this compound have shown significant pharmacological activities. These include:
- Antimicrobial Activity: Peptides synthesized from this compound have been evaluated for their ability to inhibit bacterial growth.
- Anticancer Properties: Some derivatives exhibit cytotoxic effects on cancer cell lines, highlighting their potential in cancer therapy.
Case Studies
- Peptide Synthesis and Bioactivity:
- Enzyme Interaction Studies:
Comparative Analysis
The following table summarizes the unique features and applications of this compound compared to other similar compounds.
| Compound Name | Structure | Unique Features | Applications |
|---|---|---|---|
| (2S)-Fmoc-Ala | Fmoc protected | Directly used in peptide synthesis | Antimicrobial peptides |
| (S)-Fmoc-Phe | Fmoc protected | Aromatic side chain | Anticancer agents |
| Boc-Amino Acid | Boc protected | Different protection strategy | Used in various peptide syntheses |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid?
Methodological Answer: The synthesis typically involves:
Amino Protection : Use Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) to protect the amine group under basic conditions (e.g., sodium carbonate in 1,4-dioxane/water) .
Coupling Reaction : React the Fmoc-protected intermediate with propan-2-yloxypropanoic acid derivatives using coupling agents like isobutoxycarbonyl chloride (IBC-Cl) or carbodiimides.
Purification : Employ reverse-phase chromatography (C18 columns) with gradients of acetonitrile/water to isolate the product in >95% purity .
Q. Key Parameters Table :
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Protection | Fmoc-Cl, Na₂CO₃ | 1,4-dioxane/H₂O | RT | 85–90% |
| Coupling | IBC-Cl, NaN₃ | THF | 0–25°C | 70–75% |
| Purification | Acetonitrile/H₂O | — | — | >95% purity |
Q. How can researchers verify the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm stereochemistry and functional groups. For example, the Fmoc group shows aromatic proton signals at 7.2–7.8 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (254 nm) to assess purity (>99% for research-grade material) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 383.44 g/mol for the isobutoxy variant) via ESI-MS or MALDI-TOF .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazard Mitigation : Wear PPE (gloves, goggles, lab coat) due to acute toxicity (H302: harmful if swallowed) and skin/eye irritation (H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335: respiratory irritation) .
- Storage : Store at –20°C in airtight, light-protected containers to prevent degradation .
Q. How can researchers optimize coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?
Methodological Answer:
- Coupling Reagents : Use HATU or DIC/Oxyma Pure for higher efficiency in Fmoc-based SPPS.
- Solvent Optimization : Dimethylformamide (DMF) or dichloromethane (DCM) improves solubility of hydrophobic intermediates .
- Monitoring : Perform Kaiser tests to detect free amines and identify incomplete couplings.
Q. Troubleshooting Table :
| Issue | Cause | Solution |
|---|---|---|
| Low Yield | Steric hindrance from propan-2-yloxy group | Extend coupling time (2–4 hrs) or use microwave-assisted synthesis |
| Side Reactions | Fmoc deprotection under basic conditions | Use 20% piperidine in DMF for controlled deprotection |
Q. How do stereochemical impurities arise during synthesis, and how can they be resolved?
Methodological Answer:
- Chiral Contamination : Occurs during Fmoc protection or coupling steps due to racemization.
- Resolution Methods :
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to separate enantiomers .
- Crystallization : Recrystallize in ethyl acetate/hexane to isolate the (2S)-isomer.
Q. Analytical Comparison Table :
| Impurity Type | Detection Method | Resolution Strategy |
|---|---|---|
| D-isomer | Chiral HPLC (Rt = 14.2 min vs. 12.3 min for L-isomer) | Adjust synthetic pH to 8–9 to minimize racemization |
| Diastereomers | NMR (split peaks for methine protons) | Use enantiopure starting materials |
Q. What is the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Thermal Stability : Degrades above 40°C; store at –20°C for long-term stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
